4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H12N4S |
|---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H12N4S/c1-6-3-13(12-9(6)10)4-8-5-14-7(2)11-8/h3,5H,4H2,1-2H3,(H2,10,12) |
InChI Key |
XHEFMLWVPPJBAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2=CSC(=N2)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is usually synthesized from hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. For example, a substituted pyrazole precursor with an amino group at the 3-position can be prepared by:
- Condensation of hydrazine hydrate with α,β-unsaturated carbonyl compounds or β-ketoesters.
- Subsequent functionalization to introduce the 4-methyl substituent and amine at the 3-position.
Synthesis of the 2-methyl-1,3-thiazole Moiety
The thiazole ring is commonly prepared via cyclization of α-haloketones with thiourea or related sulfur-containing reagents. The 2-methyl substituent can be introduced by starting with appropriately substituted α-haloketones or via methylation reactions post-cyclization.
Linking Pyrazole and Thiazole Rings
The key step is the formation of the methylene bridge connecting the nitrogen at the 1-position of the pyrazole ring to the 4-position of the thiazole ring. This is typically achieved by:
- Alkylation of the pyrazole nitrogen with 2-methylthiazol-4-yl-methyl halide (e.g., bromide or chloride) under basic conditions.
- Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
- Reaction temperature and stoichiometry are optimized to maximize yield and minimize side reactions.
| Step | Reagents/Conditions | Solvent | Catalyst/Base | Temperature | Yield Range (%) |
|---|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine hydrate + β-ketoester | Ethanol or 1,4-dioxane | None or acid catalyst | Reflux, 5-7 hours | 80-90 |
| Thiazole ring synthesis | α-Haloketone + thiourea | Ethanol or pyridine | None | Room temp to reflux | 75-85 |
| Alkylation (linkage step) | Pyrazole + 2-methylthiazol-4-yl-methyl bromide | DMF or DMSO | NaH or K2CO3 | 0-60 °C | 65-80 |
- The alkylation step is critical; the choice of base and solvent strongly affects the reaction rate and selectivity.
- Using NaH in DMF provides efficient deprotonation of the pyrazole nitrogen, facilitating nucleophilic substitution.
- Reaction temperature control is essential to avoid side reactions such as over-alkylation or decomposition.
- Purification is typically performed by recrystallization or chromatography to obtain the pure compound.
- Spectroscopic characterization (1H NMR, 13C NMR, IR, and HRMS) confirms the structure and purity of the final product.
| Preparation Stage | Reaction Type | Key Reagents | Typical Conditions | Notes |
|---|---|---|---|---|
| Pyrazole ring synthesis | Condensation | Hydrazine hydrate + β-ketoester | Reflux in ethanol, acid catalysis | High yield, well-established |
| Thiazole ring synthesis | Cyclization | α-Haloketone + thiourea | Room temp to reflux in ethanol/pyridine | Efficient ring formation |
| Methylene linkage formation | Alkylation | Pyrazole + thiazol-4-yl-methyl halide | NaH/K2CO3 in DMF/DMSO, 0-60 °C | Critical step, optimized for yield |
The preparation of 4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine involves well-established heterocyclic synthesis techniques with a focus on condensation, cyclization, and substitution reactions. Optimization of reaction conditions, particularly for the alkylation step linking the two heterocycles, is crucial for achieving high yields and purity. The compound’s synthesis is supported by diverse research methodologies and is amenable to scale-up for research purposes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-NH₂) at position 3 of the pyrazole ring demonstrates nucleophilic behavior. Key reactions include:
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in anhydrous THF or DCM under basic conditions (triethylamine) to form amide derivatives. Example:
Sulfonation : Forms sulfonamide derivatives with sulfonyl chlorides like benzenesulfonyl chloride.
Alkylation and Arylation
The thiazole ring’s methyl group and pyrazole’s methylene bridge undergo alkylation. For instance:
-
Mitsunobu Reaction : Coupling with alcohols (e.g., benzyl alcohol) using DIAD/PPh₃ yields aryl-substituted analogs.
-
Reductive Amination : Reacts with aldehydes (e.g., formaldehyde) and NaBH₃CN to produce secondary amines.
Cyclization and Heterocycle Formation
The compound participates in cycloaddition and ring-forming reactions:
-
1,3-Dipolar Cycloaddition : With nitrile oxides or diazo compounds to form fused pyrazolo-thiazole systems .
-
Pyrazole Ring Expansion : Under acidic conditions, forms imidazo[1,2-a]pyrazine derivatives .
Cross-Coupling Reactions
Catalytic coupling with aryl halides via Buchwald-Hartwig amination or Suzuki-Miyaura reactions introduces aryl/heteroaryl groups at the amine position .
Biological Activity Modulation
Structural modifications correlate with enhanced bioactivity:
Coordination Chemistry
The amine and thiazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Pd²⁺), forming complexes studied for catalytic or antimicrobial applications .
Condensation Reactions
Reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases, which are precursors for hydrazone-based drug candidates .
This compound’s versatility in nucleophilic, coupling, and cyclization reactions makes it valuable in medicinal chemistry and materials science. For synthetic protocols, strict control of solvent polarity (e.g., DMF for polar intermediates) and temperature (0–80°C) is critical.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine demonstrate activity against various bacterial strains, including:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of the thiazole structure enhances the antimicrobial efficacy of the compounds .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Thiazole derivatives are known to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. For example, studies have indicated that compounds with similar structures can significantly inhibit tumor cell proliferation and induce cell cycle arrest at the S phase .
Agricultural Applications
Fungicides and Herbicides
Due to its biological activity, this compound has potential applications as a fungicide or herbicide. Research has shown that thiazole derivatives can effectively control fungal pathogens in crops, thereby enhancing agricultural productivity. The mode of action typically involves disrupting fungal cell wall synthesis or inhibiting key metabolic pathways .
Materials Science Applications
Polymer Additives
In materials science, thiazole-containing compounds are often utilized as additives in polymers to enhance thermal stability and mechanical properties. The incorporation of such compounds can improve the performance of plastics and elastomers under various environmental conditions.
Case Studies
-
Antimicrobial Efficacy Study
A comprehensive study evaluated the antimicrobial activity of several thiazole derivatives against common pathogens. The results demonstrated that compounds structurally similar to this compound exhibited promising antibacterial effects, providing a basis for further development as therapeutic agents . -
Cancer Cell Line Testing
Another study focused on the anticancer properties of thiazole derivatives in various cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability and induce apoptosis, highlighting their potential as novel anticancer agents .
Mechanism of Action
The mechanism of action of 4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with pyrazol-3-amine derivatives and thiazole-containing heterocycles. Key analogues include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Halogenated derivatives (e.g., bromo, chloro) exhibit increased molecular weight and altered solubility, which may influence pharmacokinetics . Phenyl-substituted pyrazoles (e.g., 3-Methyl-1-phenyl-1H-pyrazol-5-amine) demonstrate higher melting points, suggesting stronger intermolecular interactions .
Pharmacological and Functional Insights
- Thieno-pyrimidine hybrids show promise as kinase inhibitors due to fused aromatic systems enhancing π-π interactions .
Biological Activity
The compound 4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine is a novel chemical entity that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrazole ring linked to a thiazole moiety, which is known for contributing to the biological activities of many compounds.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : In a study evaluating various thiazole derivatives, it was found that certain compounds showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 18 mm to 23 mm . The presence of the thiazole ring in this compound may enhance its efficacy against these pathogens.
| Compound | Activity | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Antibacterial | 20 |
| Compound B | Antifungal | 22 |
| 4-methyl... | TBD | TBD |
Anticancer Activity
The anticancer potential of thiazole and pyrazole derivatives has been extensively researched. For example:
- Cytotoxicity Studies : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays indicated that these compounds could induce apoptosis in various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Inhibition of Protein Kinases : Some studies suggest that thiazole derivatives can inhibit protein kinases involved in cell signaling pathways crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : The compound may promote apoptosis through the activation of caspase pathways and modulation of anti-apoptotic proteins such as Mcl-1 .
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
Study 1: Antimicrobial Efficacy
A series of thiazole-pyrazole hybrids were synthesized and tested against various bacterial strains. The results indicated that modifications in the thiazole structure significantly enhanced antibacterial activity, suggesting a structure–activity relationship (SAR) that could be leveraged for drug development .
Study 2: Anticancer Properties
In a comparative study, thiazole-containing compounds exhibited higher cytotoxicity against cancer cells compared to their non-thiazole counterparts. The study emphasized the importance of substituents on the thiazole ring in enhancing biological activity .
Q & A
Basic: What are the established synthetic routes for 4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine?
The compound can be synthesized via condensation reactions involving hydrazinium salts and appropriately substituted nitriles. For example:
- Method 1 : Reacting 3-aryl-2-(aminomethylen)-propannitrile derivatives with hydrazinium salts in C1–C3 alcohols under reflux conditions .
- Method 2 : Copper-catalyzed coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, yielding 17.9% product after chromatographic purification .
Key Considerations : Solvent choice (e.g., alcohol vs. DMSO), catalyst selection (e.g., Cu(I)Br), and reaction time significantly impact yield.
Basic: How is this compound characterized structurally and analytically?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., δ 8.87 ppm for pyridine protons in CDCl₃) .
- High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., m/z 215 [M+H]) .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., N–H stretches at ~3298 cm) .
Validation : Cross-referencing spectral data with computational predictions or analogs (e.g., pyrazole-thiazole hybrids in ).
Basic: What preliminary biological activities have been reported for this compound?
Initial studies indicate:
- Antibacterial Activity : Against Gram-positive bacteria, likely via inhibition of bacterial enzyme pathways .
- Anxiolytic/Sedative Effects : Demonstrated in rodent models, possibly through modulation of GABAergic or serotonergic receptors .
Screening Protocols : In vitro MIC assays for antibacterial activity; elevated plus maze or light-dark box tests for anxiolytic effects .
Advanced: How can synthetic yields be optimized for this compound?
Low yields (e.g., 17.9% in ) may be improved by:
- Catalyst Optimization : Testing alternative catalysts (e.g., Pd/Cu bimetallic systems) or ligands to enhance coupling efficiency.
- Solvent Screening : Polar aprotic solvents like DMF or acetonitrile may improve solubility of intermediates.
- Reaction Kinetics : Monitoring progress via TLC or HPLC to identify optimal reaction termination points .
Reference : highlights computational reaction path searches to predict high-yield conditions .
Advanced: How can structural derivatives be designed to enhance biological activity?
Derivatization strategies include:
- Substitution on the Thiazole Ring : Introducing electron-withdrawing groups (e.g., –Cl, –NO₂) to enhance antibacterial potency .
- Pyrazole Core Modifications : Adding morpholine or piperazine moieties to improve CNS penetration for anxiolytic applications .
Methodology : Structure-activity relationship (SAR) studies guided by molecular docking against target proteins (e.g., bacterial dihydrofolate reductase) .
Advanced: How can computational methods streamline reaction design for this compound?
- Quantum Chemical Calculations : Predict thermodynamic feasibility of reaction steps (e.g., transition state energies for cyclization) .
- Machine Learning : Analyze historical reaction data to recommend optimal conditions (solvent, temperature) .
Case Study : ICReDD’s workflow integrates computation, informatics, and experimentation to reduce trial-and-error synthesis .
Advanced: How to resolve contradictions in reported biological activity data?
If discrepancies arise (e.g., variable anxiolytic efficacy across studies):
- Dose-Response Studies : Establish EC₅₀ values across multiple models (e.g., murine vs. primate).
- Metabolite Analysis : Identify active metabolites via LC-MS to clarify mechanism .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm receptor involvement .
Advanced: What mechanistic studies are recommended to elucidate its antibacterial action?
Proposed approaches:
- Enzyme Inhibition Assays : Test against bacterial enzymes (e.g., DNA gyrase, β-lactamases) .
- Resistance Profiling : Serial passage experiments to assess mutation rates under selective pressure.
- Molecular Dynamics Simulations : Model compound binding to target proteins (e.g., penicillin-binding proteins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
